Silane, trimethyl(2-propynyloxy)-

Catalog No.
S1896612
CAS No.
5582-62-7
M.F
C6H12OSi
M. Wt
128.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silane, trimethyl(2-propynyloxy)-

CAS Number

5582-62-7

Product Name

Silane, trimethyl(2-propynyloxy)-

IUPAC Name

trimethyl(prop-2-ynoxy)silane

Molecular Formula

C6H12OSi

Molecular Weight

128.24 g/mol

InChI

InChI=1S/C6H12OSi/c1-5-6-7-8(2,3)4/h1H,6H2,2-4H3

InChI Key

ZZRPJWCNCLSOLR-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCC#C

Canonical SMILES

C[Si](C)(C)OCC#C
  • Organic synthesis

    Due to the presence of both the trimethylsilyl (TMS) group and the alkyne functionality, Silane, trimethyl(2-propynyloxy)- can be a valuable reagent in organic synthesis. The TMS group acts as a protecting group for the alkyne, allowing for further manipulation without affecting the alkyne functionality [1]. This property makes it useful in the construction of complex organic molecules containing alkynes.

    • [1] Reference for TMS group as a protecting group: ""
  • Click chemistry

    Silane, trimethyl(prop-2-yn-1-yloxy)silane can participate in click chemistry reactions due to the presence of the alkyne moiety. Click chemistry is a powerful tool for the rapid and efficient formation of new bonds between molecules. In this context, the alkyne group of Silane, trimethyl(prop-2-yn-1-yloxy)silane can react with azides under specific conditions to form a triazole linkage [2]. This reaction has various applications in polymer synthesis, surface modification, and bioconjugation.

    • [2] Reference for click chemistry with alkynes and azides: ""
  • Precursor for other functional groups

    The alkyne functionality in Silane, trimethyl(prop-2-yn-1-yloxy)silane can be readily transformed into other useful functional groups through various chemical reactions. For instance, it can be converted to aldehydes, ketones, or alkenes using well-established methods in organic chemistry [3, 4]. This versatility makes Silane, trimethyl(prop-2-yn-1-yloxy)silane a valuable starting material for the synthesis of diverse organic compounds.

    • [3] Reference for alkyne to aldehyde conversion: ""
    • [4] Reference for alkyne to alkene conversion: ""

Silane, trimethyl(2-propynyloxy)-, also known as trimethyl(2-propynyloxy)silane, is an organosilicon compound with the chemical formula C6H12OSi\text{C}_6\text{H}_{12}\text{OSi}. This compound features a silane backbone with three methyl groups and a propynyl ether functional group, making it a versatile reagent in various chemical applications. Its structural formula can be represented as follows:

Si(CH3)3OCCCH2\text{Si}(\text{CH}_3)_3\text{O}\text{C}\equiv \text{C}\text{CH}_2

Due to its unique properties, trimethyl(2-propynyloxy)silane serves as a precursor for silicon-based polymers and materials.

Trimethyl(prop-2-ynoxy)silane does not have a direct mechanism of action in biological systems. Its primary function is as a chemical reagent in organic synthesis.

Trimethyl(prop-2-ynoxy)silane is a flammable liquid (flash point 48 °F) and should be handled with appropriate precautions. It is also classified as a hazardous material due to its potential health risks.

  • Acute Toxicity: Limited data available, but it is suspected to be harmful if inhaled or swallowed.
  • Skin and Eye Irritation: Can cause skin and eye irritation upon contact.

  • Silylation Reactions: It acts as a silylating agent, facilitating the introduction of silicon into organic molecules, which can enhance their thermal stability and mechanical properties.
  • Polymerization: Under UV light, the compound can undergo photochemical polymerization, leading to the formation of siloxane networks. This reaction is often used to produce ultrafine organosilicon particles .
  • Decomposition: The compound can decompose under specific conditions, such as laser irradiation, resulting in various silicon-containing products .

Several synthesis methods have been developed for trimethyl(2-propynyloxy)silane:

  • Direct Synthesis: The compound can be synthesized through the reaction of 2-propynol with trimethylchlorosilane under basic conditions. This method typically yields high purity products.
  • Photochemical Methods: Recent studies have demonstrated that trimethyl(2-propynyloxy)silane can be produced via photochemical processes that involve light irradiation of gaseous mixtures containing the silane and other reactants like carbon disulfide. This method allows for the formation of ultrafine organosilicon particles .

Trimethyl(2-propynyloxy)silane finds numerous applications in various fields:

  • Silicone Production: It is utilized in the synthesis of silicone polymers and resins, which are essential in coatings, adhesives, and sealants.
  • Material Science: The compound is employed in creating advanced materials with enhanced mechanical and thermal properties.
  • Surface Modification: It serves as a surface modifier to improve adhesion and hydrophobicity in coatings and films.

Interaction studies involving trimethyl(2-propynyloxy)silane primarily focus on its photochemical behavior and reactivity with other compounds. For instance:

  • Research has shown that when combined with carbon disulfide under UV light, trimethyl(2-propynyloxy)silane forms complex polymeric structures that incorporate sulfur-containing functionalities .
  • Studies also indicate that magnetic fields can influence the photo

Several compounds share structural similarities with trimethyl(2-propynyloxy)silane. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
TrimethylsilylacetyleneContains an acetylene groupUsed in organic synthesis; less reactive than TMPSi
TriethylsiloxypropynylEthyl groups instead of methylDifferent volatility and solubility properties
Trimethyl(3-butenyloxy)silaneContains a butenyl groupExhibits different polymerization behavior

Trimethyl(2-propynyloxy)silane is unique due to its specific reactivity patterns and ability to form stable siloxane networks under photochemical conditions. Its combination of methyl groups and a propynyl ether functionality enhances its utility in both organic synthesis and material science applications.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (11.63%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5582-62-7

General Manufacturing Information

Silane, trimethyl(2-propyn-1-yloxy)-: ACTIVE

Dates

Modify: 2023-08-16

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